molecular formula C16H11BrN4 B2830663 2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine CAS No. 565169-58-6

2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine

Cat. No.: B2830663
CAS No.: 565169-58-6
M. Wt: 339.196
InChI Key: ILCFXOKVYROPRQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine is a heterocyclic compound with a molecular formula of C16H11BrN4. This compound is known for its unique structure, which includes an imidazo[2,1-a]phthalazine core substituted with a 4-bromophenyl group. It has a molecular weight of 339.19 g/mol and is often used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromobenzylamine with phthalic anhydride to form an intermediate, which is then cyclized in the presence of a suitable catalyst to yield the target compound. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[2,1-a]phthalazin-6-amine
  • 2-(4-Chlorophenyl)imidazo[2,1-a]phthalazin-6-amine
  • 2-(4-Methylphenyl)imidazo[2,1-a]phthalazin-6-amine

Uniqueness

2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different properties and applications .

Properties

IUPAC Name

2-(4-bromophenyl)imidazo[2,1-a]phthalazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4/c17-11-7-5-10(6-8-11)14-9-21-16(19-14)13-4-2-1-3-12(13)15(18)20-21/h1-9H,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCFXOKVYROPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NC(=C3)C4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320234
Record name 2-(4-bromophenyl)imidazo[2,1-a]phthalazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

565169-58-6
Record name 2-(4-bromophenyl)imidazo[2,1-a]phthalazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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